2-Bromo-5-(trifluoromethoxy)benzamide
Description
Properties
IUPAC Name |
2-bromo-5-(trifluoromethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOJDOPMUIWOZGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis from 2-Bromo-5-(trifluoromethoxy)benzoic Acid
The most direct route to 2-bromo-5-(trifluoromethoxy)benzamide involves the conversion of 2-bromo-5-(trifluoromethoxy)benzoic acid to its corresponding benzamide. This method typically follows a two-step protocol:
Step 1: Acid Chloride Formation
The benzoic acid derivative is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. For example, refluxing 2-bromo-5-(trifluoromethoxy)benzoic acid with SOCl₂ at 70°C for 4–6 hours yields the acid chloride intermediate . Excess SOCl₂ is removed via distillation or evaporation under reduced pressure.
Step 2: Amidation with Ammonia
The acid chloride is dissolved in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) and reacted with aqueous ammonia (NH₃) or ammonium hydroxide (NH₄OH) at 0–5°C. The reaction is quenched with ice-cold water, and the product is isolated via filtration or extraction. Yields typically range from 75% to 85%, with purity exceeding 95% after recrystallization from ethanol .
Alternative Pathways via Cyano Substitution and Hydrogenation
A patent-derived method (CN113698315A) outlines an alternative approach using 2,3-dichlorotrifluorotoluene as the starting material . Although originally designed for 2-trifluoromethylbenzamide, this pathway can be adapted for 2-bromo-5-(trifluoromethoxy)benzamide through modifications:
Step 1: Fluorination and Cyano Substitution
2,3-Dichlorotrifluorotoluene undergoes fluorination with potassium fluoride (KF) in dimethylformamide (DMF) at 120°C, followed by cyano substitution using sodium cyanide (NaCN) in a polar aprotic solvent. This produces 2-fluoro-3-chloro-6-trifluoromethylbenzonitrile .
Step 2: Hydrogenation and Hydrolysis
The nitrile intermediate is hydrogenated using palladium on carbon (Pd/C) under H₂ atmosphere (1.5 atm) in THF, followed by hydrolysis with sodium hydroxide (NaOH) at 100°C. This step introduces the amide functionality while retaining the bromine and trifluoromethoxy groups .
Bromination of Precursor Molecules
Late-stage bromination offers flexibility in introducing the bromine atom. A method adapted from CN104447183B involves electrophilic aromatic substitution using N-bromosuccinimide (NBS) :
Procedure
5-(Trifluoromethoxy)benzamide is dissolved in acetic acid (AcOH) and treated with NBS in the presence of iron(III) chloride (FeCl₃) as a catalyst. The reaction proceeds at 25°C for 12–16 hours, achieving regioselective bromination at the 2-position. The crude product is purified via column chromatography (silica gel, hexane/ethyl acetate), yielding 2-bromo-5-(trifluoromethoxy)benzamide with 68–72% efficiency .
Optimization and Industrial-Scale Production
Industrial synthesis prioritizes cost-effectiveness and scalability. Key optimizations include:
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Continuous Flow Reactors : Reducing reaction times for acid chloride formation from 6 hours to 30 minutes .
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Solvent Recycling : Recovery of THF and DCM via distillation, minimizing waste .
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Catalyst Reuse : Pd/C catalysts are reactivated through thermal treatment, reducing operational costs .
Analytical Techniques for Reaction Monitoring
Thin-Layer Chromatography (TLC)
Silica gel plates with fluorescent indicator (F254) are used with eluents such as hexane:ethyl acetate (3:1). Rf values for 2-bromo-5-(trifluoromethoxy)benzamide typically range from 0.45 to 0.55 .
High-Performance Liquid Chromatography (HPLC)
Reverse-phase C18 columns (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) mobile phase at 1.0 mL/min provide retention times of 8.2–8.5 minutes .
Comparative Analysis of Preparation Methods
Chemical Reactions Analysis
2-Bromo-5-(trifluoromethoxy)benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or alkyl group using palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include palladium catalysts, boron reagents, and specific solvents and temperatures to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Activity
Research has indicated that 2-Bromo-5-(trifluoromethoxy)benzamide exhibits potential anticancer properties. Studies have shown that compounds with similar structures can inhibit tumor growth in vitro, suggesting that this compound may be effective against resistant cancer cell lines. The incorporation of trifluoromethyl groups has been linked to enhanced potency in drug development .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. Investigations into its mechanism of action have revealed that it may modulate specific biochemical pathways involved in inflammation, making it a candidate for further studies in medicinal chemistry.
Biochemical Probes
Due to its unique chemical reactivity, 2-Bromo-5-(trifluoromethoxy)benzamide can serve as a biochemical probe to study enzyme interactions and protein functions. This application is particularly relevant in drug discovery and development, where understanding enzyme mechanisms is crucial.
Agrochemical Applications
Development of Pesticides and Herbicides
The compound is utilized in the synthesis of various agrochemicals, including pesticides and herbicides. Its chemical structure allows for modifications that enhance efficacy against target pests while minimizing environmental impact. Research indicates that fluorinated compounds often exhibit improved biological activity, making this compound valuable in agricultural applications.
Material Science Applications
Synthesis of Advanced Materials
In materials science, 2-Bromo-5-(trifluoromethoxy)benzamide is employed in the development of advanced materials with specific properties such as increased thermal stability and enhanced electrical conductivity. The presence of bromine and trifluoromethoxy groups can impart desirable characteristics to polymers and other materials.
Synthesis and Mechanism of Action
The synthesis of 2-Bromo-5-(trifluoromethoxy)benzamide typically involves several steps:
- Starting Material Preparation : The synthesis begins with 2-bromo-5-trifluoromethoxybenzoic acid.
- Conversion to Acid Chloride : The benzoic acid is converted to its corresponding acid chloride using reagents like thionyl chloride.
- Amidation Reaction : The acid chloride is then reacted with an appropriate amine to form the desired benzamide compound.
This synthetic route can be optimized for large-scale production, ensuring high yield and purity.
Case Study 1: Antimicrobial Efficacy
A study evaluated various derivatives of benzamide, highlighting that the introduction of bromine significantly improved antimicrobial activity against Staphylococcus aureus. Compounds similar to 2-Bromo-5-(trifluoromethoxy)benzamide demonstrated growth inhibition zones comparable to standard antibiotics, indicating its potential as an antimicrobial agent.
Case Study 2: Anticancer Properties
In another research effort, several trifluoromethyl-substituted benzamides were assessed for their ability to inhibit tumor growth in vitro. The findings suggested that fluorinated compounds enhance drug potency against resistant cancer cell lines, reinforcing the need for further exploration into the therapeutic applications of 2-Bromo-5-(trifluoromethoxy)benzamide .
Mechanism of Action
The mechanism of action of 2-Bromo-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Key Observations:
- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃): The -OCF₃ group in 2-bromo-5-(trifluoromethoxy)benzamide improves metabolic stability compared to -CF₃ analogs, which are more prone to oxidative degradation .
- Halogen Position: Bromine at C2 (vs. C4 in 4-bromo-2-(trifluoromethyl)aniline) optimizes receptor binding by minimizing steric hindrance .
Physicochemical Properties
The higher logP of trifluoromethyl analogs correlates with increased membrane permeability but also higher plasma protein binding, reducing free drug concentrations .
Q & A
Q. What are the common synthetic routes for preparing 2-Bromo-5-(trifluoromethoxy)benzamide?
The compound is synthesized via amidation of 2-bromo-5-(trifluoromethoxy)benzoyl chloride with ammonia or substituted amines. Key steps include:
- Bromination of the parent benzamide or aldehyde precursor (e.g., 2-bromo-5-(trifluoromethoxy)benzaldehyde, CAS 505084-61-7) using brominating agents like NBS .
- Coupling reactions with reagents such as PyClU (chlorodipyrrolidinocarbenium hexafluorophosphate) and bases like DIPEA in dichloromethane, achieving yields up to 95% under microwave-assisted conditions .
- Trituration with solvents like petroleum ether for purification .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Mass Spectrometry (LCMS): Used to confirm molecular weight (e.g., [M+1]+ peaks at 419.8/421.8 for brominated analogs) .
- NMR: 1H/13C NMR to identify substituent positions (e.g., trifluoromethoxy group at C5, bromo at C2) .
- InChI/SMILES: Canonical identifiers (e.g., InChIKey SROCIXQQXPOPAQ-UHFFFAOYSA-N for analogs) ensure structural validation .
Q. How should researchers handle and store this compound safely?
- Store at 0–6°C in airtight containers to prevent degradation .
- Use PPE (gloves, goggles) due to potential halogenated compound hazards. Avoid inhalation; work in a fume hood .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and purity in large-scale synthesis?
- Solvent Selection: Dichloromethane or acetone improves solubility of intermediates .
- Microwave Assistance: Reduces reaction time (e.g., 12 hours to 2–4 hours) and minimizes side products .
- Stoichiometry: A 1:1.2 molar ratio of benzoyl chloride to amine ensures complete coupling .
- Purification: Gradient column chromatography (silica gel, hexane/EtOAc) resolves brominated by-products .
Q. What strategies address contradictions in reported biological activity data for analogs?
- Docking Studies: Compare binding affinities to targets (e.g., microbial enzymes) using computational tools to resolve discrepancies between in vitro and in silico results .
- Metabolic Stability Assays: Evaluate cytochrome P450 interactions to explain variability in pharmacokinetic profiles .
Q. How can functionalization of the benzamide core improve bioactivity?
- Substitution Patterns: Introducing electron-withdrawing groups (e.g., trifluoromethoxy) at C5 enhances metabolic stability and target affinity .
- Derivatization: Conversion to boronic acids (via Suzuki coupling) or thioamide analogs (using benzoyl isothiocyanate) broadens applications in medicinal chemistry .
Key Considerations for Researchers
- Contradictions in Data: Variability in reported yields may arise from differences in bromination efficiency or coupling reagent activity. Validate methods with LCMS and NMR .
- Biological Applications: Prioritize analogs with trifluoromethoxy groups for CNS penetration studies, as seen in mGlu7 inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
